molecular formula C18H24N2O3 B195478 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol CAS No. 150513-24-9

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol

Cat. No. B195478
M. Wt: 316.4 g/mol
InChI Key: AMISPUNGCBUARA-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol, also known as AME, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as beta-adrenergic agonists, which are commonly used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). In

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of heterocyclic compounds, particularly in the formation of isoquinolines, which are significant in various chemical reactions and potential pharmacological applications (Kametani et al., 1970).
  • Studies on etherification reactions involving similar derivatives reveal insights into reaction mechanisms, aiding in the understanding of chemical interactions and synthesis pathways (Venter & Greeff, 1980).

Biochemical Applications

  • The compound's derivatives have shown potential in biomedical research, like in the study of metabolic pathways in rats, which contributes to a better understanding of biochemical processes in organisms (Kanamori et al., 2002).
  • Derivatives have been used to differentiate receptors, particularly in the study of sympathomimetic activity, providing valuable information for drug development and physiological research (Lands, Ludueña & Buzzo, 1967).

Catalytic and Enantioselective Applications

  • The compound plays a role in the study of biocatalytic reactions, such as the enantioselective reduction of ketones, demonstrating its importance in developing environmentally friendly and efficient industrial processes (Lou et al., 2009).
  • Its derivatives have been utilized in the synthesis of optically active β-amino alcohols, indicating its relevance in asymmetric synthesis and chirality, crucial for pharmaceutical applications (Xu et al., 2010).

properties

IUPAC Name

2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISPUNGCBUARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol

CAS RN

150513-24-9
Record name 1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150513249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-AMINO-4-HYDROXYPHENYL)-2-((2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJY78AX70Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 2
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 3
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 4
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 5
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4-hydroxyphenyl)-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethanol

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